molecular formula C10H8ClNO2S B6258174 8-chloronaphthalene-1-sulfonamide CAS No. 103027-64-1

8-chloronaphthalene-1-sulfonamide

Cat. No. B6258174
CAS RN: 103027-64-1
M. Wt: 241.7
InChI Key:
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Description

8-Chloronaphthalene-1-sulfonamide (8-CN-1-SO2NH2) is an organic compound that has a wide range of applications in the scientific research field. 8-CN-1-SO2NH2 is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic molecules. 8-CN-1-SO2NH2 has also been used to study the mechanism of action of drugs and their biochemical and physiological effects. In

Scientific Research Applications

8-CN-1-SO2NH2 is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic molecules. 8-CN-1-SO2NH2 has also been used to study the mechanism of action of drugs, their biochemical and physiological effects, and the development of new synthetic pathways. In addition, 8-CN-1-SO2NH2 has been used to study the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 8-CN-1-SO2NH2 is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic molecules. 8-CN-1-SO2NH2 is thought to form an intermediate product with the reactants, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-CN-1-SO2NH2 are not well understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. In addition, 8-CN-1-SO2NH2 has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The use of 8-CN-1-SO2NH2 in lab experiments has several advantages. It is relatively inexpensive, easy to obtain, and can be used in a variety of reactions. In addition, 8-CN-1-SO2NH2 is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of 8-CN-1-SO2NH2 in lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions, and it is also somewhat toxic, so care must be taken when handling it.

Future Directions

The future directions for 8-CN-1-SO2NH2 are numerous. One potential area of research is the development of new synthetic pathways for the synthesis of organic molecules. In addition, 8-CN-1-SO2NH2 could be used to study the mechanism of action of drugs and their biochemical and physiological effects. Furthermore, 8-CN-1-SO2NH2 could be used to study the structure and reactivity of organic molecules, as well as to develop new methods of drug delivery. Finally, 8-CN-1-SO2NH2 could be used to study the effects of environmental pollutants on the body.

Synthesis Methods

8-CN-1-SO2NH2 can be synthesized using a variety of methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. This method involves the reaction of a naphthalene derivative with an acyl chloride in the presence of a Lewis acid, such as aluminum chloride or zinc chloride. The resulting product is 8-CN-1-SO2NH2. Other methods of synthesis include the use of sulfonamides, thionyl chloride, and other reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloronaphthalene-1-sulfonamide involves the sulfonation of 8-chloronaphthalene followed by the reaction of the resulting sulfonic acid with ammonia to form the sulfonamide.", "Starting Materials": [ "8-chloronaphthalene", "Sulfuric acid", "Ammonia" ], "Reaction": [ "8-chloronaphthalene is first sulfonated by reacting it with sulfuric acid at a temperature of around 50-60°C to form 8-chloronaphthalene-1-sulfonic acid.", "The resulting sulfonic acid is then reacted with ammonia in a solvent such as ethanol or water at a temperature of around 100-120°C to form 8-chloronaphthalene-1-sulfonamide.", "The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone." ] }

CAS RN

103027-64-1

Product Name

8-chloronaphthalene-1-sulfonamide

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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